Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]-
Description
Chemical Name: Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]- Synonyms: Ridogrel, (E)-5-(((α-3-Pyridyl-m-(trifluoromethyl)benzylidene)amino)oxy)valeric acid, R68070, MS-25856 . CAS Number: 110140-89-1 Molecular Formula: C₁₈H₁₇F₃N₂O₃ Structure: Features a pentanoic acid backbone with an (E)-configured Schiff base linkage connecting 3-pyridinyl and 3-(trifluoromethyl)phenyl groups via an aminooxy bridge .
Properties
IUPAC Name |
5-[[pyridin-3-yl-[3-(trifluoromethyl)phenyl]methylidene]amino]oxypentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)15-7-3-5-13(11-15)17(14-6-4-9-22-12-14)23-26-10-2-1-8-16(24)25/h3-7,9,11-12H,1-2,8,10H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLPUTYLZIKEGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=NOCCCCC(=O)O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869522 | |
| Record name | 5-[({(Pyridin-3-yl)[3-(trifluoromethyl)phenyl]methylidene}amino)oxy]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Key Intermediates
A related compound, methyl 2-amino-5-(trifluoromethyl)benzoate (CAS 117324-58-0), serves as a useful intermediate in the synthesis of trifluoromethyl-substituted aromatic amines, which are precursors to the target compound's aromatic moieties.
| Yield | Reaction Conditions | Experimental Operation |
|---|---|---|
| 75% | Triethylamine in dry dichloromethane at -78 to 20 °C; trifluoromethane sulfonic anhydride added at -78 °C and stirred below -40 °C for 3 hours, then room temperature overnight. | The amine and triethylamine were dissolved in dichloromethane, followed by slow addition of trifluoromethane sulfonic anhydride. After reaction completion, water quenching and extraction were performed. The organic layer was dried and purified by flash chromatography to yield methyl 5-(trifluoromethyl)-2-(trifluoromethylsulfonamido)benzoate as a white solid. MS confirmed (M+H)+ = 352. |
Summary Table of Preparation Steps
Research Findings and Considerations
- The trifluoromethyl substituent's electron-withdrawing nature influences reactivity and requires careful control of reaction conditions to avoid side reactions.
- The (E)-configuration of the imine is generally favored thermodynamically and can be confirmed by spectroscopic methods (NMR, IR).
- Yields for intermediate steps are moderate to good, with purification steps critical for removing isomers and byproducts.
- No direct large-scale or industrial synthesis data are publicly available; current knowledge is based on laboratory-scale synthetic organic chemistry literature and analogous compound preparations.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its biological activity, particularly its role in inhibiting thromboxane A2 synthase.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]- involves the inhibition of thromboxane A2 synthase and blocking the thromboxane A2/prostaglandin endoperoxide receptor . This dual action helps in reducing platelet aggregation and vasoconstriction, making it effective in preventing thrombosis .
Comparison with Similar Compounds
Pharmacological Role :
- Dual Action : Inhibits thromboxane A2 (TXA2) synthetase (IC₅₀ ~10 nM) and antagonizes the TXA2-PGH2 receptor (IC₅₀ ~1.5 μM), making it a unique antiplatelet agent .
- Applications : Studied for collagen-induced platelet activation, thrombosis, and cardiovascular diseases .
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs with Trifluoromethyl and Aromatic Moieties
Functional Comparison: Mechanism and Efficacy
Pharmacokinetic and Physicochemical Properties
Research Findings and Limitations
- Ridogrel: Demonstrated efficacy in reducing platelet aggregation in vitro (80% inhibition at 1 μM) .
- Furyl Derivative : Trifluoromethyl groups enhance lipophilicity and target binding in antifungal agents, but toxicity profiles remain unstudied .
Biological Activity
Pentanoic acid, specifically the compound 5-[[E]-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy] , is a notable derivative of pentanoic acid with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a molecular weight of approximately 244.22 g/mol. Its structure comprises a pentanoic acid backbone with a pyridine ring substituted by a trifluoromethyl group, which enhances its lipophilicity and biological potency.
Structural Formula
Where the side chain includes the pyridine and trifluoromethyl functionalities.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.
- Receptor Modulation : It may act on various receptors, including those involved in neurotransmission and inflammation, leading to altered cellular signaling pathways.
Therapeutic Applications
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties, making it a candidate for treating conditions like arthritis.
- Antimicrobial Activity : There is evidence supporting its effectiveness against certain bacterial strains, indicating potential use as an antimicrobial agent.
- Neuroprotective Properties : Given its interaction with neurotransmitter systems, it may offer neuroprotective benefits in neurodegenerative diseases.
Case Studies
- Case Study 1 : A study involving animal models demonstrated that treatment with pentanoic acid derivatives led to significant reductions in inflammatory markers in tissues affected by induced arthritis.
- Case Study 2 : In vitro tests showed that the compound exhibited bactericidal activity against Staphylococcus aureus, suggesting its potential as an antibiotic.
Table 1: Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Weight | 244.22 g/mol |
| CAS Number | 36599-14-1 |
| Melting Point | Not Available |
| Solubility | Soluble in organic solvents |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of pentanoic acid derivatives. The incorporation of trifluoromethyl groups has been shown to enhance lipophilicity, which is crucial for membrane permeability and bioactivity.
In Vitro Studies
In vitro assays have demonstrated that the compound can modulate the activity of key enzymes in metabolic pathways, leading to altered lipid profiles in treated cells.
In Vivo Studies
Animal studies indicate that administration of this compound results in reduced inflammation and improved metabolic parameters, supporting its potential therapeutic role in metabolic disorders.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and what strategies can mitigate them?
The synthesis involves forming the (E)-configured imine bridge between 3-pyridinyl and 3-(trifluoromethyl)phenyl groups. Challenges include regioselective coupling and avoiding Z-isomer formation. Strategies:
- Use coupling reagents like EDC/HOBt for amide/imide bond formation .
- Employ protecting groups (e.g., tert-butoxycarbonyl) for the aminooxy moiety to prevent side reactions .
- Purify intermediates via reverse-phase HPLC to isolate stereoisomers .
Q. How can the stereochemical configuration (E/Z) of the methyleneaminooxy group be confirmed experimentally?
- NOESY NMR : Assess spatial proximity between protons on the pyridinyl and trifluoromethylphenyl groups to infer configuration .
- X-ray crystallography : Provides definitive confirmation of the (E)-configuration if single crystals are obtainable .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Assign peaks to confirm the presence of pyridine, trifluoromethyl, and aminooxy groups .
- FTIR : Identify functional groups (e.g., C=O stretch of pentanoic acid at ~1700 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets?
- Molecular docking (e.g., AutoDock Vina): Model interactions with enzymes or receptors, focusing on the pyridinyl and trifluoromethyl groups as potential binding motifs .
- Molecular dynamics (MD) simulations (e.g., GROMACS): Assess stability of ligand-receptor complexes over time .
- Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to infer reactivity .
Q. How to resolve discrepancies in catalytic activity data during enzyme inhibition studies?
- Purity analysis : Use HPLC to rule out impurities (>98% purity required) .
- Assay optimization : Control pH, temperature, and ionic strength to ensure reproducibility .
- Alternative techniques : Validate results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics/thermodynamics .
Q. What computational strategies optimize reaction pathways for synthesizing the trifluoromethylphenyl moiety?
- Quantum mechanical calculations (e.g., Gaussian): Model transition states to identify rate-limiting steps .
- Reaction path search methods (ICReDD): Combine quantum chemistry and machine learning to predict optimal conditions (e.g., solvent, catalyst) .
Q. How to design kinetic studies to elucidate the compound’s mechanism of action?
- Stopped-flow spectroscopy : Capture rapid enzymatic reactions (e.g., inhibition rates) .
- Variable substrate/enzyme concentrations : Apply Michaelis-Menten or allosteric models to distinguish competitive/non-competitive inhibition .
Methodological Considerations
Q. What stability assessments are necessary for long-term storage?
- Accelerated stability studies : Expose the compound to 40°C/75% relative humidity (RH) for 4 weeks, monitoring degradation via HPLC .
- Storage recommendations : Store lyophilized at -20°C under argon to prevent hydrolysis of the aminooxy group .
Q. How to validate synthetic intermediates when scaling up production?
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
- Scale-down experiments : Replicate pilot-scale conditions in bench reactors to identify mass transfer limitations .
Data Contradiction Analysis
Q. Why might reported bioactivity data vary across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
